molecular formula C16H16N4OS B2759705 2-(benzylthio)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide CAS No. 1790195-92-4

2-(benzylthio)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide

Cat. No.: B2759705
CAS No.: 1790195-92-4
M. Wt: 312.39
InChI Key: PIGBMHIKINKLGG-UHFFFAOYSA-N
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Description

The compound “2-(benzylthio)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide” is a nitrogen heterocycle . Nitrogen heterocycles are some of the most important compounds that are found in nature or synthesized otherwise. These heterocyclic rings are found almost invariably in living systems ranging from the tiniest prokaryotes to the largest eukaryotes .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized from diethyl malonate and ethyl chloroacetate by nucleophilic substitution, ring-closure, chlorination, and Suzuki reaction .


Molecular Structure Analysis

The molecular structure of this compound would likely include a pyrazolo[1,5-a]pyrimidine core, which is a type of nitrogen-containing heterocycle . The benzylthio and acetamide groups would be attached at the 2-position and N-position of the pyrazolo[1,5-a]pyrimidine core, respectively.

Scientific Research Applications

  • Peripheral Benzodiazepine Receptor Ligands : A study by Selleri et al. (2005) explored the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides, which are structurally related to the compound . These compounds have been identified as selective peripheral benzodiazepine receptor (PBR) ligands. This application is significant for understanding the modulation of steroid biosynthesis in glioma cells and might have implications in neurobiology and cancer research (Selleri et al., 2005).

  • Insecticidal Properties : Fadda et al. (2017) conducted research on heterocycles that incorporate a thiadiazole moiety, similar in structure to the compound . These compounds demonstrated insecticidal properties against the cotton leafworm, Spodoptera littoralis. This indicates potential applications in agriculture and pest control (Fadda et al., 2017).

  • PET Imaging : Dollé et al. (2008) reported on the synthesis of radioligands for imaging the translocator protein (18 kDa) using positron emission tomography (PET). They synthesized a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related to the target compound, highlighting its potential use in diagnostic imaging and neurobiological research (Dollé et al., 2008).

  • Histamine H4 Receptor Ligands : Altenbach et al. (2008) synthesized a series of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R), which shares structural similarities with the target compound. These compounds showed potential in modulating inflammatory responses and pain, indicating possible therapeutic applications (Altenbach et al., 2008).

  • Antimicrobial Activities : Various studies have synthesized compounds structurally related to 2-(benzylthio)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide with significant antimicrobial properties. For instance, Riyadh (2011) and Soliman et al. (2009) explored the synthesis of compounds with potential antimicrobial activities, indicating the compound's relevance in developing new antimicrobial agents (Riyadh, 2011), (Soliman et al., 2009).

Properties

IUPAC Name

2-benzylsulfanyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c1-12-7-15-17-8-14(9-20(15)19-12)18-16(21)11-22-10-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGBMHIKINKLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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